Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl-
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Overview
Description
Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- is an organic compound with the molecular formula C13H27N . It is a derivative of cyclohexanamine, characterized by the presence of three ethyl groups and three methyl groups attached to the cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- typically involves the alkylation of cyclohexanamine with appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine, 3-aminoethyl-3,5,5-trimethyl-: A similar compound with an aminoethyl group instead of diethyl groups.
Cyclohexanamine, N-cyclohexyl-: Another derivative with a cyclohexyl group attached to the nitrogen atom
Uniqueness
Cyclohexanamine, 3,3-diethyl-1,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
219810-61-4 |
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Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,3-diethyl-1,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-6-13(7-2)9-11(3,4)8-12(5,14)10-13/h6-10,14H2,1-5H3 |
InChI Key |
NBZGMQHFDNUNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)(C)N)(C)C)CC |
Origin of Product |
United States |
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